InChI=1S/C22H30N2O/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(25)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3
. 4,4'-Dipentylazoxybenzene possesses a rigid, rod-like molecular structure due to the presence of the azoxy group and the two terminal pentyl chains. [, , , ] This structural feature contributes to its liquid crystalline properties, allowing for ordered arrangement of molecules within specific temperature ranges.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2